molecular formula C23H30N2O6 B8256332 Bis(4-hydroxybutyl) 4,4'-methylenebis(phenylcarbamate)

Bis(4-hydroxybutyl) 4,4'-methylenebis(phenylcarbamate)

Cat. No.: B8256332
M. Wt: 430.5 g/mol
InChI Key: XHODBHQIUSBKAB-UHFFFAOYSA-N
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Description

Bis(4-hydroxybutyl) 4,4’-methylenebis(phenylcarbamate) is a chemical compound with the molecular formula C23H32N2O6. It is known for its applications in the synthesis of polyurethane elastomers, where it serves as a model compound for diol-linked methylene diphenyl diisocyanate (MDI) units .

Scientific Research Applications

Bis(4-hydroxybutyl) 4,4’-methylenebis(phenylcarbamate) has several scientific research applications:

Preparation Methods

The synthesis of Bis(4-hydroxybutyl) 4,4’-methylenebis(phenylcarbamate) typically involves the reaction of 4,4’-methylenebis(phenyl isocyanate) with 1,4-butanediol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity.

Chemical Reactions Analysis

Bis(4-hydroxybutyl) 4,4’-methylenebis(phenylcarbamate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Bis(4-hydroxybutyl) 4,4’-methylenebis(phenylcarbamate) involves its interaction with specific molecular targets. In the context of polyurethane synthesis, it reacts with isocyanate groups to form urethane linkages, contributing to the material’s mechanical properties. The pathways involved include nucleophilic addition reactions, where the hydroxyl groups of the compound react with isocyanate groups to form stable urethane bonds .

Comparison with Similar Compounds

Bis(4-hydroxybutyl) 4,4’-methylenebis(phenylcarbamate) can be compared with other similar compounds, such as:

    4,4’-Methylenebis(phenyl isocyanate): A precursor in the synthesis of the compound.

    1,4-Butanediol: Another precursor used in the synthesis.

    Polyurethane elastomers: The final products in which the compound is used as a model.

The uniqueness of Bis(4-hydroxybutyl) 4,4’-methylenebis(phenylcarbamate) lies in its specific structure, which makes it an ideal model for studying diol-linked MDI units in polyurethane elastomers .

Properties

IUPAC Name

4-hydroxybutyl N-[4-[[4-(4-hydroxybutoxycarbonylamino)phenyl]methyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O6/c26-13-1-3-15-30-22(28)24-20-9-5-18(6-10-20)17-19-7-11-21(12-8-19)25-23(29)31-16-4-2-14-27/h5-12,26-27H,1-4,13-17H2,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHODBHQIUSBKAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)NC(=O)OCCCCO)NC(=O)OCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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